molecular formula C9H15BrO2 B1454961 2-[(4-Bromobut-2-en-1-yl)oxy]oxane CAS No. 98234-53-8

2-[(4-Bromobut-2-en-1-yl)oxy]oxane

Cat. No.: B1454961
CAS No.: 98234-53-8
M. Wt: 235.12 g/mol
InChI Key: NOWBIURAZDJCSH-UHFFFAOYSA-N
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Description

2-[(4-Bromobut-2-en-1-yl)oxy]oxane is a useful research compound. Its molecular formula is C9H15BrO2 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
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Biological Activity

2-[(4-Bromobut-2-en-1-yl)oxy]oxane, a compound with potential therapeutic applications, is being investigated for its biological activity, particularly in cancer treatment and protein modulation. This article synthesizes findings from various studies and patents to provide a comprehensive overview of the biological effects and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a bromobutene moiety linked to an oxane (tetrahydrofuran) structure. This unique configuration may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that this compound functions through several mechanisms:

  • Protein Degradation Modulation : The compound has been shown to act as a bifunctional molecule that can engage E3 ubiquitin ligases, promoting the degradation of specific target proteins. This mechanism is crucial in cancer therapies where the degradation of oncogenic proteins can inhibit tumor growth .
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that compounds similar to this compound can significantly reduce cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
  • Chromatin Remodeling : The compound may also influence chromatin structure by modulating SWI/SNF complexes, which are essential for gene expression regulation. This action can lead to altered transcriptional profiles in cancer cells, potentially reversing resistance mechanisms .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Biological Activity Effect Observed Reference
Cell Proliferation InhibitionSignificant reduction in cancer cell lines (e.g., SKBr3, OVCAR8)
Protein DegradationInduction of targeted protein degradation via ubiquitin-proteasome pathway
Chromatin RemodelingModulation of gene expression through SWI/SNF complex interaction

Case Study 1: Cancer Cell Line Treatment

In a study involving SKBr3 breast cancer cells, treatment with 500 nM concentrations of related PROTAC compounds resulted in a marked decrease in cell viability over 48 hours. Immunoblotting revealed significant changes in downstream signaling pathways associated with cell survival and proliferation, highlighting the potential of this compound derivatives in therapeutic applications .

Case Study 2: Efficacy Against Resistant Tumors

Another study focused on OVCAR8 ovarian cancer cells treated with PROTAC compounds similar to this compound showed that these compounds could overcome drug resistance mechanisms by re-establishing sensitivity to apoptosis-inducing signals. The results indicated that the compound could serve as a promising candidate for further development against resistant cancer types .

Properties

IUPAC Name

2-(4-bromobut-2-enoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9H,1,3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWBIURAZDJCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741861
Record name 2-[(4-Bromobut-2-en-1-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98234-53-8
Record name 2-[(4-Bromobut-2-en-1-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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